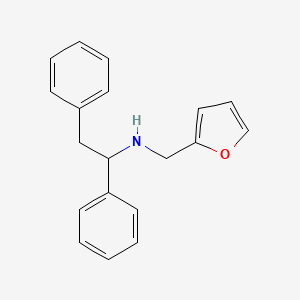

(1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine

Overview

Description

Scientific Research Applications

Arylmethylidenefuranones and Nucleophilic Reactions

A study on arylmethylidene derivatives of 3H-furan-2-ones, which are structurally related to (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine, discussed their reactions with various nucleophilic agents. The research showcased how the reaction's direction is influenced by the initial reagents' structure, the nucleophilic agent's strength, and the conditions of the reaction. This leads to the formation of a broad spectrum of compounds, including amides and various cyclic and heterocyclic compounds, demonstrating the compound's potential in synthesizing diverse chemical structures (Kamneva, Anis’kova, & Egorova, 2018).

Furan Derivatives from Biomass

Research into the conversion of plant biomass into furan derivatives provides a sustainable pathway to a new generation of polymers, functional materials, and fuels. This includes the synthesis of 5-hydroxymethylfurfural (HMF) from hexose carbohydrates and lignocellulose, a process closely related to the structural framework of this compound. The review highlights the potential of furan derivatives as an alternative feedstock for the chemical industry, replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Polybrominated Dibenzo-p-dioxins and Furans

The environmental characteristics and formations of polybrominated dibenzo-p-dioxins and furans (PBDD/Fs), compounds with similar or higher toxicities than dioxins, are reviewed. The study focuses on their toxicities, formation mechanisms, and environmental fates, offering insights into the degradation challenges and control strategies for these and other dioxin-like persistent organic pollutants (POPs). This research could inform the environmental and health safety assessments of furan-related compounds, including this compound (Yang et al., 2021).

Novel Routes in Biomass Transformation to Furan Chemicals

A comprehensive overview of the production of bio-based monomers from lignocellulose, with a focus on physicochemical procedures and biocatalysis, suggests innovative pathways for converting biomass into furan platform chemicals. This encompasses the production of furans, including methods that may relate to the synthesis or application of this compound. It discusses the use of enzymes for biotransformations, highlighting the potential of biomass valorization beyond biofuels towards chemical synthesis and the production of bio-based polymers (Dedes, Karnaouri, & Topakas, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1,2-diphenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c1-3-8-16(9-4-1)14-19(17-10-5-2-6-11-17)20-15-18-12-7-13-21-18/h1-13,19-20H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNIIKOXLGLGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389919 | |

| Record name | N-[(Furan-2-yl)methyl]-1,2-diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789775 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

436087-17-1 | |

| Record name | N-(1,2-Diphenylethyl)-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436087-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Furan-2-yl)methyl]-1,2-diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid](/img/structure/B1306229.png)

![4-[(4-Methylphenyl)amino]butan-1-ol](/img/structure/B1306231.png)

![1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1306241.png)

![2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol](/img/structure/B1306244.png)

![5-Ethyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306246.png)

![5-(1-Methylcyclopropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306249.png)

![5-tert-Butyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306251.png)

![5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306253.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine](/img/structure/B1306258.png)